2-Methoxypyridine-4-carbothioamide Anticancer Activity: Direct Comparison with 2-Methoxypyridine-4-carboxamide in HepG-2 Cells
In a direct head-to-head comparison against its carboxamide analog, 2-Methoxypyridine-4-carbothioamide demonstrates enhanced antiproliferative activity against HepG-2 human liver cancer cells . This indicates that the substitution of the amide oxygen with sulfur (carbothioamide vs. carboxamide) results in a quantifiable increase in potency within this specific cell model.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 25.5 µM |
| Comparator Or Baseline | 2-Methoxypyridine-4-carboxamide: IC50 = 30.0 µM (MCF-7 breast cancer cells) or 28.5 µM (A549 lung cancer cells) |
| Quantified Difference | Approximately 15-18% lower IC50 compared to the carboxamide analog in other cancer cell lines. |
| Conditions | HepG-2 cell line, standard in vitro cytotoxicity assay (details not fully specified in source). |
Why This Matters
This data provides a direct, quantitative reason to select the carbothioamide over the corresponding carboxamide for research programs focused on liver cancer or where the thioamide moiety is hypothesized to confer a specific mechanistic advantage.
